molecular formula C17H14F3NO4S2 B2766627 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034485-72-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2766627
CAS No.: 2034485-72-6
M. Wt: 417.42
InChI Key: BSNQZASUJGGVDQ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the heterocyclic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Research has been conducted on the synthesis and characterization of celecoxib derivatives, including those similar to the specified compound, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results without causing significant tissue damage, indicating the potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Biochemical Evaluation for Medical Applications

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This research underlines the importance of such compounds in exploring treatments for diseases related to the kynurenine pathway, demonstrating their potential in medical research (S. Röver et al., 1997).

Innovative Synthesis Methods

The innovative synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction highlights the compound's role in advancing organic synthesis methodologies. This study presents new pathways for creating complex molecules, enriching the field of synthetic chemistry (Tao Wang et al., 2014).

Electrochromic Conducting Polymers

Research into the electrochemical polymerization of related monomers for creating electrochromic conducting polymers showcases the compound's relevance in material science. These polymers exhibit low redox switching potentials and high stability, offering applications in electronic devices and energy storage systems (G. Sotzing et al., 1996).

Antifertility Agents and Estrogenic Activities

The synthesis of substituted diaryl derivatives, including those related to the specified compound, has been explored for potential antifertility agents. These compounds display estrogenic and/or estrogen antagonist activities, indicating their importance in developing new contraceptives and treatments for hormone-related conditions (R. Crenshaw et al., 1971).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were an antibiotic, it might work by inhibiting bacterial synthesis of folic acid, similar to other sulfonamides .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and physical properties .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-4-1-5-13(10-12)27(23,24)21-11-16(22,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQZASUJGGVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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